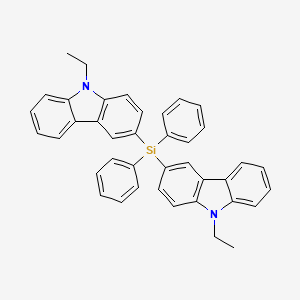

Bis(9-ethyl-3-carbazolyl)diphenylsilane

Description

Evolution of Carbazole-Based Compounds in Organic Electronics Research

Carbazole (B46965) and its derivatives have become foundational components in the field of organic electronics over the past few decades. researchgate.net Initially recognized for their robust, electron-donating heterocyclic structure, carbazoles exhibit inherent hole-transporting capabilities, making them ideal candidates for hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs). nih.gov The rigid aromatic nature of the carbazole unit provides good thermal and chemical stability, which are critical for device longevity. nih.gov

The versatility of the carbazole structure, which allows for chemical modification at several positions (notably the N-9, C-3, C-6, C-2, and C-7 positions), has been a primary driver of its extensive investigation. nih.gov Researchers have systematically functionalized the carbazole core to fine-tune its electronic and physical properties. Attaching various aryl groups or other carbazole units can enhance charge mobility, raise the glass transition temperature (Tg) for better morphological stability, and adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport in devices. nih.gov

This molecular engineering has led to the development of carbazole-based materials for a wide array of applications beyond simple HTLs. They are now integral to:

Host Materials: In phosphorescent OLEDs (PhOLEDs), a host material forms a matrix for a guest phosphorescent emitter. Carbazole derivatives are frequently used as hosts due to their high triplet energy (E_T), which is necessary to prevent the quenching of the emitter's triplet excitons, particularly for blue PhOLEDs. mdpi.comossila.com

Fluorescent Emitters: By creating extended π-conjugated systems, carbazole derivatives have been developed as efficient fluorescent emitters, especially for deep blue emission. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Materials: Carbazole is a popular donor unit in donor-acceptor (D-A) type TADF molecules, which can achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. researchgate.net

The continuous evolution of carbazole-based compounds from simple charge transporters to multifunctional materials for fluorescent, phosphorescent, and TADF applications underscores their significance in the advancement of organic electronics. mdpi.comacs.org

Significance of Silicon-Bridged Aromatic Systems in Optoelectronic Applications

The integration of silicon atoms, particularly in the form of silane (B1218182) bridges, into π-conjugated organic molecules has proven to be a highly effective strategy for developing advanced optoelectronic materials. The tetraphenylsilane (B94826) core, from which diphenylsilane (B1312307) bridges are derived, offers a unique combination of properties. Its three-dimensional, tetrahedral geometry disrupts π-conjugation across the silicon center. This interruption is crucial for several reasons:

Maintaining High Triplet Energy: In host materials for PhOLEDs, especially for blue emitters, a high triplet energy level (>2.8 eV) is paramount. The Si-bridge effectively isolates the electronic properties of the attached aromatic units (like carbazole), preventing a significant drop in the triplet energy that would otherwise occur in a fully conjugated system. rsc.org

Enhancing Morphological and Thermal Stability: The bulky and rigid nature of the silicon core hinders intermolecular packing and crystallization. This promotes the formation of stable amorphous glass films, which is essential for fabricating uniform and long-lasting OLED devices. Molecules incorporating silane bridges often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td). mdpi.comresearchgate.net

Improving Solubility and Processability: The tetrahedral structure of the silane core can improve the solubility of the resulting molecule, which is particularly advantageous for solution-processed device fabrication methods like spin-coating or inkjet printing. rsc.org

These attributes make silicon-bridged aromatic systems, including those with diphenylsilane linkers, highly desirable for creating robust and efficient host materials for high-performance OLEDs. rsc.org

Research Trajectories of Bis(9-ethyl-3-carbazolyl)diphenylsilane and Analogous Molecular Designs

This compound (CAS No. 18845-50-6) is a molecule that strategically combines the features discussed above. uni.lusigmaaldrich.com It features two 9-ethylcarbazole (B1664220) units, known for their hole-transport properties, linked via a diphenylsilane bridge. The ethyl group at the N-9 position is typically added to improve solubility, while the C-3 linkage maintains a high triplet energy associated with the carbazole core.

While detailed published studies on the specific optoelectronic performance of this compound are limited, the research trajectory of this class of materials can be understood by examining its close analogs. The central theme of research in this area is the systematic modification of the molecular structure to optimize performance for a specific application, primarily as host materials in PhOLEDs.

One key area of investigation is the linkage position on the carbazole ring. An illustrative analog is Bis(4-(9-carbazolyl)phenyl)diphenylsilane (DPSiCBP) , where the carbazole is linked at the N-9 position through a phenyl spacer. This modification significantly impacts the electronic properties compared to the C-3 linkage in the target compound. Research on such analogs focuses on establishing clear structure-property relationships.

Key research findings for analogous carbazole-silane compounds are summarized in the tables below. These data highlight the high thermal stability (Tg and Td) and high triplet energies that are characteristic of this molecular design.

| Compound | Glass Transition Temp. (Tg) | Triplet Energy (E_T) |

|---|---|---|

| DM4CzDBPSi | Not Reported | 2.92 eV |

| CPCB | 165 °C | 2.79 eV |

| Host Material | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) |

|---|---|---|

| DM4CzDBPSi | 20.9% | 41.28 lm/W |

Data for DM4CzDBPSi from a study on dibiphenylsilane and carbazole based hosts. researchgate.net Data for CPCB from a study on solution-processable host materials. researchgate.net

The research trajectory for these materials involves synthesizing new derivatives to further improve device metrics. This includes:

Introducing Bulky Groups: Adding bulky substituents, such as triphenylsilyl groups, to the carbazole core to further enhance morphological stability and prevent aggregation. ingentaconnect.com

Creating Bipolar Architectures: Combining electron-donating carbazole units with electron-accepting moieties (like pyridine (B92270) or triazine) on the same silane core to achieve more balanced charge transport and improve device efficiency and lifetime. researchgate.net

Exploring Different Linkage Points: Systematically comparing the effects of linking the functional units at different positions of the carbazole (e.g., C-2/C-7 vs. C-3/C-6 vs. N-9) to optimize the balance between high triplet energy and effective charge transport.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18845-50-6 |

|---|---|

Molecular Formula |

C40H34N2Si |

Molecular Weight |

570.8 g/mol |

IUPAC Name |

bis(9-ethylcarbazol-3-yl)-diphenylsilane |

InChI |

InChI=1S/C40H34N2Si/c1-3-41-37-21-13-11-19-33(37)35-27-31(23-25-39(35)41)43(29-15-7-5-8-16-29,30-17-9-6-10-18-30)32-24-26-40-36(28-32)34-20-12-14-22-38(34)42(40)4-2/h5-28H,3-4H2,1-2H3 |

InChI Key |

CLXJDUDJVDWLGI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Bis 9 Ethyl 3 Carbazolyl Diphenylsilane and Its Derivatives

Precursor Synthesis and Functionalization of Carbazole (B46965) and Organosilane Building Blocks

The construction of Bis(9-ethyl-3-carbazolyl)diphenylsilane begins with the synthesis and functionalization of its core components: the carbazole heterocycle and the organosilane unit. Carbazole is a well-established building block in materials science due to its inherent physicochemical properties, often utilized in organic light-emitting diodes (OLEDs), photovoltaics, and conducting polymers. chim.itnumberanalytics.com

The synthesis of the required precursors typically involves two main pathways:

N-Alkylation of Carbazole: The ethyl groups on the nitrogen atoms of the carbazole units are introduced via N-alkylation. A common method involves reacting carbazole or a pre-functionalized carbazole with an alkylating agent like diethyl sulfate (B86663) or an ethyl halide in the presence of a base. orgsyn.org

Regioselective Functionalization: To enable coupling at the 3-position, the 9-ethylcarbazole (B1664220) intermediate must be functionalized. A standard method is electrophilic halogenation, such as bromination using N-bromosuccinimide (NBS), which can be controlled stoichiometrically to yield 3-bromocarbazole or 3,6-dibromocarbazole. mdpi.com This halogenated carbazole then serves as an electrophilic partner in subsequent cross-coupling reactions. Alternatively, the carbazole can be borylated to act as the nucleophilic partner.

The organosilane building block, typically diphenyldichlorosilane or a related derivative, serves as the central scaffold. These organosilicon compounds are valued for enhancing thermal stability and tuning energy levels in optoelectronic materials. rsc.org The silicon precursor must possess reactive sites, such as halides or triflates, to facilitate the formation of silicon-carbon bonds with the carbazole units.

A summary of typical precursor synthesis strategies is presented below.

| Precursor Type | Starting Material | Key Reagents | Reaction Type | Purpose |

| Carbazole | Carbazole | Diethyl sulfate, Base | N-Alkylation | Introduces ethyl groups for solubility and electronic tuning. |

| 9-ethylcarbazole | N-Bromosuccinimide (NBS) | Halogenation | Creates a reactive site (e.g., 3-bromo) for cross-coupling. mdpi.com | |

| 9-ethylcarbazole | Bis(pinacolato)diboron, Pd catalyst | Borylation | Creates a boronic ester for Suzuki-Miyaura coupling. | |

| Organosilane | Benzene | Dichlorodimethylsilane, AlCl₃ | Friedel-Crafts Alkylation | Synthesizes diphenyldichlorosilane. |

| Diphenyldichlorosilane | Grignard Reagents | Nucleophilic Substitution | Functionalization of the silane (B1218182) core. |

This table provides an illustrative summary of common synthetic routes for precursors.

Cross-Coupling Reactions for Silicon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Grignard, Hydrosilylation Approaches)

The crucial step in assembling the target molecule is the formation of the silicon-carbon (Si-C) bond, linking the two 9-ethylcarbazole moieties to the central diphenylsilane (B1312307) core. Several transition-metal-catalyzed cross-coupling reactions are employed for this purpose, offering robust and versatile methods for C-C and C-heteroatom bond formation. nih.govnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for synthesizing carbazole derivatives and biaryl compounds. derpharmachemica.comnih.gov The reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide. mdpi.com For the synthesis of this compound, this can be achieved in two ways:

Reacting a borylated 9-ethylcarbazole derivative with a dihalogenated diphenylsilane (e.g., diphenyldichlorosilane).

Reacting a halogenated 9-ethylcarbazole derivative (e.g., 3-bromo-9-ethylcarbazole) with a diborylated diphenylsilane.

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., potassium carbonate), and an appropriate solvent system, with reaction temperatures often ranging from 80–120°C. nih.gov

Grignard Reactions: An alternative approach involves the use of organomagnesium compounds (Grignard reagents). A Grignard reagent can be prepared from 3-bromo-9-ethylcarbazole, which then acts as a nucleophile, attacking the electrophilic silicon center of diphenyldichlorosilane. This reaction displaces the chloride leaving groups to form the desired Si-C bonds.

Hydrosilylation Approaches: Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. nih.gov While not a direct coupling of two aryl groups, it can be a key step in creating the final structure. For instance, an alkenyl-functionalized carbazole could be reacted with diphenylsilane (Ph₂SiH₂) in the presence of a catalyst (e.g., tris(triphenylphosphine)rhodium chloride) to form the Si-C linkage. mdpi.comresearchgate.net This method is particularly useful for introducing flexible alkyl spacers between the carbazole and silane moieties. mdpi.com

| Coupling Method | Carbazole Reagent | Silane Reagent | Catalyst/Key Reagent | Typical Conditions |

| Suzuki-Miyaura | 9-Ethyl-3-carbazolylboronic acid | Diphenyldichlorosilane | Pd(PPh₃)₄, K₂CO₃ | Toluene, Reflux (80-120°C) |

| Grignard | 3-Grignard-9-ethylcarbazole | Diphenyldichlorosilane | Magnesium (Mg) | Anhydrous THF |

| Hydrosilylation | 3-Alkenyl-9-ethylcarbazole | Diphenylsilane | Rhodium or Platinum catalyst | Toluene, 80-100°C mdpi.com |

This interactive table summarizes common cross-coupling strategies for Si-C bond formation.

Rational Design of Molecular Scaffolds for Structure-Controlled Synthesis

The specific molecular architecture of this compound is not arbitrary but is the result of rational molecular design aimed at achieving specific optoelectronic properties. nih.govresearchgate.net The design principles focus on combining the distinct characteristics of the carbazole and diphenylsilane units to create a material with enhanced performance for applications like OLEDs. ossila.com

Carbazole Moiety: Carbazole is an electron-donating heterocycle known for its excellent hole-transporting capabilities, high thermal stability, and wide energy gap. chim.itnumberanalytics.com The ethyl groups at the 9-position are typically added to improve the solubility of the molecule in common organic solvents, which is crucial for solution-based device fabrication. rsc.org

Diphenylsilane Core: The central tetraphenylsilane-type scaffold provides a rigid, three-dimensional structure that disrupts intermolecular packing (π-π stacking). rsc.org This structural rigidity helps to prevent aggregation-caused quenching of fluorescence in the solid state and contributes to high glass transition temperatures (Tg), leading to morphologically stable thin films in devices. The silicon atom acts as an insulating spacer, electronically decoupling the two carbazole chromophores to a certain extent, which can be beneficial for achieving high triplet energy levels, a critical property for host materials in phosphorescent OLEDs.

The linkage at the 3-position of the carbazole is also strategic. Functionalization at different positions on the carbazole ring can significantly alter the electronic properties of the resulting molecule. chim.it The rational design of these scaffolds allows for the fine-tuning of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and transport within a multilayer OLED device. rsc.org

Advanced Purification and Isolation Techniques for High-Purity Materials

The performance and longevity of optoelectronic devices are extremely sensitive to impurities. researchgate.net Even trace amounts of contaminants can act as charge traps or quenching sites, severely degrading device efficiency and stability. Therefore, achieving ultra-high purity (>99.9%) is a critical final step in the synthesis of materials like this compound. chemrxiv.org

Standard purification methods include:

Column Chromatography: This is a fundamental technique used to separate the target compound from unreacted starting materials, catalysts, and byproducts based on differential adsorption on a stationary phase (e.g., silica (B1680970) gel).

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org

For the stringent requirements of OLEDs, more advanced techniques are often necessary:

Train or Gradient Sublimation: This is a highly effective method for purifying organic materials with high melting points and thermal stability. chemrxiv.orggoogle.com The material is heated under high vacuum, causing it to sublime and then re-deposit in a cooler zone, leaving non-volatile impurities behind. This process can be repeated multiple times to achieve very high purity.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the separation of complex mixtures and the isolation of high-purity materials. researchgate.net Analytical HPLC is also a crucial tool to confirm the purity of the final product, often achieving detection limits at the parts-per-million (ppm) level.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful alternative to HPLC for the purification of OLED materials. chemrxiv.org It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which can offer faster separations and reduced solvent waste compared to traditional HPLC. shimadzu.com

The purity of the final product is typically verified using a combination of analytical techniques, including HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

Fundamental Electronic Structure and Charge Carrier Dynamics in Bis 9 Ethyl 3 Carbazolyl Diphenylsilane Systems

Investigation of Frontier Molecular Orbitals and Energy Level Alignment

The electronic behavior of Bis(9-ethyl-3-carbazolyl)diphenylsilane is fundamentally governed by its frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical and experimental studies on analogous carbazole-silane compounds provide a framework for understanding the electronic landscape of this specific molecule.

Typically, in such donor-acceptor-donor architectures, the HOMO is predominantly localized on the electron-donating carbazolyl moieties. The nitrogen lone pair and the extended π-system of the carbazole (B46965) rings contribute significantly to the high energy of this orbital. Conversely, the LUMO is generally centered on the diphenylsilane (B1312307) core, which acts as the electron-accepting unit. This spatial separation of the HOMO and LUMO is a characteristic feature of charge-transfer compounds.

The precise energy levels of the HOMO and LUMO are critical for determining the efficiency of charge injection and transport in electronic devices. For similar carbazole-based materials, HOMO levels are often observed in the range of -5.4 to -5.8 eV, while LUMO levels typically fall between -2.0 and -2.5 eV. The energy gap (Eg) between the HOMO and LUMO dictates the optical and electronic properties of the material.

The alignment of these molecular orbitals with the work functions of electrodes (e.g., anodes and cathodes) and adjacent organic layers in a device architecture is paramount for efficient operation. A misalignment can create significant energy barriers, impeding charge injection and leading to poor device performance.

Table 1: Representative Frontier Molecular Orbital Energies of Carbazole-Silane Systems

| Compound Class | Typical HOMO (eV) | Typical LUMO (eV) | Typical Energy Gap (eV) |

| Carbazole-Diphenylsilane Derivatives | -5.4 to -5.8 | -2.0 to -2.5 | 2.9 to 3.3 |

Note: The values presented are typical ranges for this class of materials and the exact values for this compound may vary.

Mechanisms of Intramolecular and Intermolecular Charge Transfer Phenomena

Charge transfer processes in this compound systems can be categorized into intramolecular and intermolecular phenomena, both of which are vital for charge mobility.

Intramolecular charge transfer (ICT) occurs upon photoexcitation, where an electron is promoted from the HOMO (localized on the carbazole) to the LUMO (localized on the diphenylsilane). This creates a charge-separated excited state with a significant dipole moment. The efficiency of this process is influenced by the electronic coupling between the donor (carbazole) and acceptor (diphenylsilane) moieties, as well as their relative orientation. The ethyl substituents on the carbazole units can influence the dihedral angle between the carbazole and phenyl rings of the silane (B1218182), thereby modulating the extent of π-conjugation and the strength of the ICT.

Intermolecular charge transfer governs how charge carriers (holes and electrons) move between adjacent molecules in a solid-state film. This process is often described by hopping models, where a charge carrier "hops" from one molecule to another. The rate of intermolecular charge transfer is highly dependent on several factors:

Electronic Coupling (Transfer Integral): The strength of the electronic interaction between neighboring molecules, which is a function of their orbital overlap.

Reorganization Energy: The energy required to distort the molecular geometry of a molecule upon gaining or losing a charge carrier. A lower reorganization energy generally leads to faster charge transfer rates.

Energetic Disorder: Variations in the site energies of molecules within the material, which can create traps for charge carriers.

For this compound, hole transport is expected to occur via hopping between the HOMO levels of adjacent carbazole units, while electron transport would proceed through hopping between the LUMO levels of the diphenylsilane cores.

Exciton (B1674681) Generation, Migration, and Recombination Pathways

In optoelectronic applications, the dynamics of excitons—bound electron-hole pairs—are of central importance.

Exciton Generation: Excitons are formed either by photoexcitation (in photodetectors or solar cells) or by the recombination of injected electrons and holes (in organic light-emitting diodes, OLEDs). In this compound, the initially formed exciton will have a significant charge-transfer character due to the spatial separation of the HOMO and LUMO.

Exciton Migration: Once formed, excitons are not static and can migrate through the material via energy transfer processes, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer. The efficiency of exciton migration depends on the spectral overlap between the emission of a donor molecule and the absorption of an acceptor molecule (for FRET) and the electronic coupling between adjacent molecules (for Dexter transfer). Exciton migration is a crucial step in OLEDs, as it allows excitons to reach emissive guest molecules in a host-guest system.

Exciton Recombination: The fate of an exciton is determined by its recombination pathway, which can be either radiative or non-radiative.

Radiative Recombination (Fluorescence/Phosphorescence): The electron and hole recombine to emit a photon. The energy of the emitted photon corresponds to the energy gap of the material.

Non-radiative Recombination: The exciton decays without emitting light, releasing its energy as heat. This is an undesirable process in light-emitting applications.

The balance between radiative and non-radiative recombination rates determines the photoluminescence quantum yield (PLQY) of the material. In materials like this compound, the flexibility of the molecular structure can lead to non-radiative decay pathways, which can be influenced by the molecular packing and the surrounding environment.

Influence of Molecular Conformation and Packing on Charge Transport Properties

The macroscopic charge transport properties of an organic semiconductor film are critically dependent on the arrangement of the molecules at the microscopic level.

Molecular Conformation: The three-dimensional shape of an individual this compound molecule, particularly the torsional angles between the carbazole and diphenylsilane units, has a profound impact on its electronic properties. A more planar conformation can enhance π-conjugation, leading to a smaller HOMO-LUMO gap and potentially stronger electronic coupling for intermolecular charge transfer. The ethyl groups on the carbazole moieties can introduce steric hindrance, influencing the preferred molecular conformation.

Molecular Packing: In the solid state, molecules of this compound will adopt a specific packing arrangement in thin films, which can range from highly ordered crystalline domains to amorphous (disordered) structures. This packing determines the distance and relative orientation between adjacent molecules, which in turn dictates the electronic coupling for charge transport.

Amorphous Packing: In amorphous films, the lack of long-range order results in a distribution of intermolecular distances and orientations. Charge transport in such materials is typically described as hopping through a density of states, and mobilities are generally lower than in highly crystalline materials. However, amorphous films often exhibit more isotropic charge transport and can be fabricated more easily.

The interplay between molecular conformation and packing ultimately determines the bulk charge carrier mobility of this compound films. Understanding and controlling these factors are key to optimizing its performance in electronic devices.

Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and electrochemical characterization of this compound is not available. Major chemical suppliers note that analytical data is not collected for this specific compound, and databases such as PubChem lack experimental records regarding its photophysical and electrochemical properties.

Therefore, it is not possible to provide an article with the specific research findings and data tables requested for the outlined sections. The required information for UV-Vis spectroscopy, photoluminescence, cyclic voltammetry, X-ray crystallography, and time-resolved spectroscopy for this particular compound does not appear to be published in the accessible domain.

Advanced Applications in Organic Electronic Devices: Mechanistic Insights and Performance Optimization

Host Materials in Organic Light-Emitting Diodes (OLEDs)

Bis(9-ethyl-3-carbazolyl)diphenylsilane has garnered attention as a host material in the emissive layer of OLEDs. The unique molecular architecture, combining the hole-transporting carbazole (B46965) moieties with a silicon-containing core, offers a versatile platform for achieving efficient and stable light emission.

Role in Exciton (B1674681) Confinement and Energy Transfer to Emitting Species

Strategies for Achieving Balanced Charge Transport and Reduced Efficiency Roll-Off

Achieving a balance between hole and electron transport within the emissive layer is paramount for maximizing the efficiency and operational lifetime of an OLED. An imbalance in charge carriers can lead to the accumulation of charges at interfaces, causing exciton quenching and a phenomenon known as efficiency roll-off, where the device's efficiency decreases at higher brightness levels.

The incorporation of a silicon core in this compound is a strategic approach to modulate charge transport properties. While carbazole units are predominantly hole-transporting, the silicon center can influence the electron-transporting characteristics of the molecule. By creating a more bipolar nature, where both holes and electrons are transported effectively, the recombination of charge carriers within the emissive zone is enhanced. This leads to a higher external quantum efficiency (EQE) and a reduction in efficiency roll-off. For instance, studies on similar multi-3,3'-bicarbazole-substituted arylsilane host materials have demonstrated that increasing the number of carbazole subunits around a central silicon atom can lead to more balanced charge transport and significantly improved device efficiencies. nih.gov

Co-Host System Architectures and Interfacial Engineering

To further optimize device performance, this compound can be employed in co-host systems. In such architectures, two or more host materials with complementary charge transport properties are blended in the emissive layer. This strategy allows for fine-tuning of the charge balance and can also improve the morphological stability of the film.

Interfacial engineering, which involves the modification of the interfaces between different layers of the OLED, is another crucial aspect. The energy levels of this compound at the interfaces with the electron and hole transport layers must be carefully aligned to ensure efficient charge injection and prevent the formation of energy barriers.

Charge Transport Layers in Organic Photovoltaic (OPV) Devices

While the primary application discussed for carbazole-based materials is in OLEDs, their inherent charge-transporting properties also make them suitable candidates for use in organic photovoltaic (OPV) devices. In OPVs, these materials can function as hole-transporting layers (HTLs), facilitating the efficient extraction of holes from the photoactive layer to the anode. The good film-forming properties and thermal stability of compounds like this compound are advantageous for creating robust and long-lasting OPV devices.

Emerging Applications in Other Optoelectronic Technologies

The versatile electronic properties of carbazole derivatives extend their potential use to other optoelectronic technologies.

Electrochromic Devices: Polymers and copolymers containing carbazole units have been investigated for their electrochromic properties, where the material changes color in response to an applied voltage. nih.govmdpi.comsemanticscholar.org While specific studies on this compound in this context are limited, the fundamental electrochemical activity of the carbazole moiety suggests potential applicability.

Organic Scintillators: Organic scintillators are materials that emit light upon interaction with ionizing radiation. The high photoluminescence quantum yield and fast decay times of some carbazole-based compounds make them promising candidates for this application. Further research is needed to explore the potential of this compound in this area.

Molecular Engineering Approaches for Enhanced Device Performance and Stability

Molecular engineering plays a pivotal role in optimizing the properties of this compound for specific applications. Key strategies include:

Substitution on the Carbazole Moiety: Attaching different functional groups to the carbazole units can modulate the HOMO/LUMO energy levels, solubility, and charge transport characteristics.

Modification of the Silicon Core: Altering the substituents on the silicon atom can influence the steric hindrance, thermal stability, and electronic properties of the molecule. For example, replacing diphenyl groups with other aromatic or aliphatic groups can fine-tune the material's properties.

Introduction of Electron-Withdrawing or -Donating Groups: The incorporation of such groups can be used to create bipolar host materials with more balanced charge transport, as demonstrated in various carbazole-based systems. acs.org

These molecular design strategies are essential for developing next-generation materials with superior performance and stability for a wide range of organic electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.